4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Palladium Catalysis Cross-Coupling Regioselective Synthesis

Procure 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) for its unique reactivity profile. This trisubstituted pyrimidine, featuring chloro, fluoro, and methylthio groups, enables a patented alternative flucytosine synthesis. Its ortho-fluorine enhances SNAr substitution, while its methylthio group offers reversed regioselectivity in cross-couplings, ideal for exploring novel chemical space. Essential for medicinal chemistry and generic drug development.

Molecular Formula C5H4ClFN2S
Molecular Weight 178.62 g/mol
CAS No. 6096-45-3
Cat. No. B1356920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine
CAS6096-45-3
Molecular FormulaC5H4ClFN2S
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)Cl)F
InChIInChI=1S/C5H4ClFN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
InChIKeyUQWYZGXKPJZPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3): A Multifunctional Pyrimidine Scaffold for Drug Synthesis


4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) is a trisubstituted pyrimidine building block featuring chlorine, fluorine, and methylthio functional groups . This specific substitution pattern imparts a unique reactivity profile, enabling its use as a key intermediate in the synthesis of complex bioactive molecules, most notably as a precursor in an alternative pathway to the antifungal drug flucytosine [1].

Why Generic Substitution of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) is Not a Viable Strategy


Generic substitution among halogenated pyrimidines is not possible due to fundamental differences in reactivity and regioselectivity. The specific arrangement of the chloro, fluoro, and methylthio groups on this scaffold dictates its behavior in key reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings. For instance, the presence of a methylthio group confers opposite regioselectivity in cross-coupling reactions compared to analogous dichloropyrimidines [1], while the ortho-fluorine atom provides a distinct activating effect in nucleophilic substitutions [2]. Using a different analog could lead to a completely different reaction outcome, lower yields, or the formation of an unwanted regioisomer, thereby derailing a synthetic sequence.

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3): Quantified Evidence for Superior Synthetic Utility


Reversed Regioselectivity in Palladium-Catalyzed Cross-Coupling vs. 2,4-Dichloropyrimidine

In palladium-catalyzed cross-couplings, 2-(methylthio)pyrimidines demonstrate regioselectivity that is opposite to that of their 2,4-dichloropyrimidine counterparts [1]. This unusual selectivity allows for the synthesis of a different set of regioisomeric products that are inaccessible with standard dichloro analogs, expanding the accessible chemical space.

Palladium Catalysis Cross-Coupling Regioselective Synthesis

Validated Intermediate for the Cost-Effective Synthesis of Flucytosine

This compound is a documented key intermediate in an alternative, two-step synthesis of the essential antifungal drug flucytosine [1]. Starting from 5-fluoro-2-methylthiouracil, it is produced via treatment with phosphorus pentachloride. It is then reacted with ammonia to form 4-amino-5-fluoro-2-methylthiopyrimidine, which upon hydrolysis yields flucytosine. This route provides a strategic alternative to the main pathway that starts from fluorouracil and uses a 2,4-dichloro intermediate.

Antifungal Drug Synthesis Flucytosine Process Chemistry

Differential Nucleophilic Substitution Rates Enabled by Ortho-Fluorine Activation

The fluorine atom at the 5-position, ortho to the reactive 4-chloro site, exerts a measurable activating effect on nucleophilic aromatic substitution (SNAr) reactions compared to analogous systems lacking this fluorine [1]. This activation is attributed to ion-dipole interactions and facilitates smoother and potentially higher-yielding displacements.

Nucleophilic Aromatic Substitution SNAr Reaction Kinetics

Key Application Scenarios for Procuring 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3)


Development of Cost-Effective Antifungal Drug Synthesis

Procurement is essential for teams aiming to establish or optimize an alternative, and potentially more economical, synthesis of the antifungal agent flucytosine. This compound serves as a validated intermediate in a distinct two-step sequence from 5-fluoro-2-methylthiouracil, bypassing the standard route that uses a 2,4-dichloro intermediate [1]. This can be critical for generic drug manufacturers seeking to avoid existing process patents or for CROs offering a differentiated synthetic service.

Medicinal Chemistry for Targeted Cross-Coupling Applications

This building block is ideal for medicinal chemistry programs where a specific regioisomer of a pyrimidine-based library is desired. Its documented reversed regioselectivity in palladium-catalyzed cross-couplings compared to dichloropyrimidines [1] makes it a strategic choice for exploring novel chemical space that is not easily accessible with more common building blocks. This is particularly relevant for synthesizing selective kinase inhibitors or other receptor modulators where the position of the coupling handle is critical.

Synthesis of Advanced Pyrimidine Intermediates via Efficient SNAr

Researchers focused on synthesizing complex 4-amino- or 4-alkoxy-pyrimidine derivatives should prioritize this compound. The established activating effect of the ortho-5-fluorine group on SNAr reactions [1] suggests that this compound will undergo substitution more readily than its non-fluorinated analogs. This can lead to higher yields and milder reaction conditions, which are key factors in the efficient preparation of advanced intermediates for pharmaceuticals and agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.